synthesis and characterization of 2,2,3,4,4,4-Hexafluorobutyric acid
synthesis and characterization of 2,2,3,4,4,4-Hexafluorobutyric acid
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3,4,4,4-Hexafluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Partial Fluorination
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4][5] While perfluorinated compounds have their place, it is often the nuanced introduction of fluorine, creating partially fluorinated chiral centers, that offers the most sophisticated tool for fine-tuning pharmacological profiles.
This guide focuses on one such molecule: 2,2,3,4,4,4-Hexafluorobutyric acid. With its distinct fluorination pattern—a difluoro-α-carbon, a trifluoromethyl-γ-carbon, and a crucial C-H bond at the β-position—this molecule represents a valuable and stereochemically rich building block for novel therapeutics. Its structure provides a unique combination of electronic properties and conformational constraints that are highly sought after in medicinal chemistry.
This document serves as a technical treatise for researchers, providing a proposed synthetic pathway grounded in established organofluorine chemistry and a detailed roadmap for its structural characterization and safe handling.
Molecular Profile and Physicochemical Properties
2,2,3,4,4,4-Hexafluorobutyric acid, also known by its IUPAC name 2,2,3,4,4,4-hexafluorobutanoic acid, is a partially fluorinated carboxylic acid. The presence of a hydrogen atom at the C3 position makes it structurally distinct from its more common analogue, heptafluorobutyric acid. This single C-H bond introduces a chiral center, making enantioselective synthesis a key consideration for its application in pharmaceuticals.
| Property | Value | Source |
| IUPAC Name | 2,2,3,4,4,4-hexafluorobutanoic acid | [6] |
| Molecular Formula | C₄H₂F₆O₂ | [6] |
| Molecular Weight | 196.05 g/mol | [6] |
| CAS Number | 379-90-8 | [6] |
| Canonical SMILES | C(C(C(=O)O)(F)F)(C(F)(F)F)F | [6] |
| InChIKey | AZLUIEGTKBIKSG-UHFFFAOYSA-N | [6] |
| Appearance | Assumed to be a liquid at room temperature | N/A |
| Density | 1.645 g/mL (for similar heptafluorobutyric acid) | N/A |
| Boiling Point | ~120 °C (for similar heptafluorobutyric acid) | N/A |
Proposed Synthesis Pathway: A Reformatsky-Based Approach
Direct, published synthetic routes for 2,2,3,4,4,4-hexafluorobutyric acid are not widely available in the literature, likely due to the specific challenges of its stereoselective construction. Therefore, a robust and logical pathway is proposed here, based on the well-established Reformatsky reaction, which is known for its efficacy in forming β-hydroxy esters from α-halo esters and carbonyl compounds.[7][8][9]
Rationale and Strategy
The core challenge is the formation of the C2-C3 bond, connecting a difluoroacetyl group to a trifluoroethyl group containing a hydrogen atom. The Reformatsky reaction is ideally suited for this transformation.
The strategy involves:
-
Formation of a Reformatsky Reagent: Ethyl bromodifluoroacetate is reacted with activated zinc dust to form an organozinc enolate. This reagent is nucleophilic but generally less reactive than Grignard or organolithium reagents, preventing self-condensation.[9]
-
Nucleophilic Addition: The organozinc enolate is reacted with trifluoroacetaldehyde (CF₃CHO). This carbonyl compound provides the C3 and C4 carbons with the correct fluorination pattern.
-
Hydrolysis: The resulting β-hydroxy ester is first dehydroxylated and then the ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
This approach allows for the direct construction of the required carbon skeleton with the specific fluorine substitution pattern.
Caption: Proposed synthesis workflow for 2,2,3,4,4,4-Hexafluorobutyric acid.
Detailed Experimental Protocol (Proposed)
Materials:
-
Ethyl bromodifluoroacetate (BrCF₂COOEt)
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
Trifluoroacetaldehyde (CF₃CHO) or its hydrate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equivalents) and a crystal of iodine. Gently heat the flask until the iodine color disappears, indicating zinc activation. Cool to room temperature.
-
Reagent Formation: Add anhydrous THF to the flask. Add ethyl bromodifluoroacetate (1.0 equivalent) dropwise via a syringe while stirring. A gentle exotherm should be observed. Stir the mixture at room temperature for 1 hour to ensure complete formation of the Reformatsky reagent.
-
Condensation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of trifluoroacetaldehyde (1.1 equivalents) in anhydrous THF dropwise. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR of an aliquot.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by column chromatography.
-
Hydrolysis: The purified ester is then hydrolyzed. Add a solution of NaOH (2.0 equivalents) in a water/ethanol mixture. Heat the reaction to reflux and stir for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Final Isolation: Cool the mixture to room temperature and acidify with aqueous HCl until the pH is ~1. Extract the aqueous layer with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,3,4,4,4-hexafluorobutyric acid. Further purification can be achieved by distillation.
Structural Characterization
Caption: General workflow for the structural characterization of the title compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - -COOH Proton: A broad singlet, typically > 10 ppm.- C3-H Proton: A complex multiplet (doublet of quartets of triplets), likely around 4.5-5.5 ppm, due to coupling with the adjacent CF group (large ²JHF), the CF₃ group (³JHF), and the CF₂ group (³JHF). |
| ¹⁹F NMR | - -CF₃ Group: A doublet due to coupling with the C3-H proton (³JFH).- -CF₂ Group: Two diastereotopic fluorine atoms appearing as an AB quartet, with each line further split into doublets by coupling to the C3-H proton (³JFH).- -CF Group: A complex multiplet due to coupling with the C3-H proton (²JFH), the CF₃ group (³JFF), and the CF₂ group (³JFF). |
| ¹³C NMR | - C1 (-COOH): ~165-175 ppm, likely a triplet due to coupling with the C2-F₂ atoms.- C2 (-CF₂-): ~110-120 ppm, a triplet due to C-F coupling, further split by adjacent nuclei.- C3 (-CHF-): ~70-80 ppm, a doublet due to C-H coupling, further split by adjacent fluorine atoms.- C4 (-CF₃): ~120-130 ppm, a quartet due to C-F coupling. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm⁻¹.- C-F Stretches: Multiple strong, sharp absorptions in the fingerprint region, typically 1100-1400 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 196.00 (for C₄H₂F₆O₂).- Key Fragments: Loss of -COOH (m/z = 151), loss of -CF₃ (m/z = 127). |
Characterization Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified acid into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O). Chloroform-d is often suitable for fluorinated organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra. For ¹⁹F NMR, a standard like CFCl₃ is used as a reference (0 ppm). Long acquisition times may be needed for ¹³C NMR to achieve a good signal-to-noise ratio.
Safety and Handling
2,2,3,4,4,4-Hexafluorobutyric acid is a corrosive and hazardous chemical that must be handled with appropriate precautions.
-
Primary Hazards:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
Corrosive to the respiratory tract.
-
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.
-
Ensure that eyewash stations and safety showers are immediately accessible.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.
-
Applications in Drug Discovery and Development
The unique structure of 2,2,3,4,4,4-hexafluorobutyric acid makes it a highly valuable building block in medicinal chemistry. The introduction of fluorinated motifs can significantly improve the pharmacological properties of drug candidates.[2][3][4]
-
Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this acid or its derivatives can block metabolic "soft spots" in a drug molecule, increasing its half-life and overall exposure.[5]
-
Modulation of pKa: The powerful electron-withdrawing effect of the fluoroalkyl groups significantly increases the acidity of the carboxylic acid. This property can be used to fine-tune the pKa of nearby functional groups in a larger molecule, which can impact solubility, cell permeability, and receptor binding.[5]
-
Conformational Control: The bulky trifluoromethyl and difluoromethyl groups can impose specific conformational constraints on a molecule. This can lock the molecule into a bioactive conformation, increasing its binding affinity and selectivity for a biological target.
-
Bioisosteric Replacement: The hexafluorobutyric acid moiety can serve as a bioisostere for other chemical groups. For example, its unique steric and electronic profile can mimic that of larger alkyl or aromatic groups while providing enhanced metabolic stability. The development of tailor-made amino acids from precursors like this is a key strategy in modern drug design.[12]
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